molecular formula C11H16BrN B1387270 N-(3-Bromobenzyl)-N-methylpropan-2-amine CAS No. 1171413-17-4

N-(3-Bromobenzyl)-N-methylpropan-2-amine

Cat. No. B1387270
M. Wt: 242.16 g/mol
InChI Key: RJIQCHPWEBJDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromobenzyl)-N-methylpropan-2-amine (NBBMP2A) is a synthetic compound that has been used in a variety of scientific research applications. It is an amine derivative of the aromatic compound bromobenzene, and has been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

N-(3-Bromobenzyl)-N-methylpropan-2-amine has been used in a variety of scientific research applications, including biochemical and physiological research. It has been used to study the effects of amine derivatives on biochemical and physiological processes, as well as to study the effects of aromatic compounds on biochemical and physiological processes. It has also been used to study the effects of amine derivatives on drug metabolism, as well as to study the effects of aromatic compounds on drug metabolism.

Mechanism Of Action

The mechanism of action of N-(3-Bromobenzyl)-N-methylpropan-2-amine is not well understood. However, it is believed that the amine group of N-(3-Bromobenzyl)-N-methylpropan-2-amine is able to interact with proteins and other molecules in the body, leading to changes in biochemical and physiological processes. It is also believed that the aromatic ring of N-(3-Bromobenzyl)-N-methylpropan-2-amine is able to interact with proteins and other molecules in the body, leading to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

N-(3-Bromobenzyl)-N-methylpropan-2-amine has been studied for its potential effects on biochemical and physiological processes. Studies have shown that N-(3-Bromobenzyl)-N-methylpropan-2-amine is able to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been shown to have an inhibitory effect on the activity of certain receptors, including the serotonin receptor. Additionally, N-(3-Bromobenzyl)-N-methylpropan-2-amine has been shown to have an inhibitory effect on the activity of certain transporters, including the dopamine transporter.

Advantages And Limitations For Lab Experiments

N-(3-Bromobenzyl)-N-methylpropan-2-amine has several advantages and limitations for lab experiments. One of the main advantages of N-(3-Bromobenzyl)-N-methylpropan-2-amine is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has low toxicity in mammals. However, N-(3-Bromobenzyl)-N-methylpropan-2-amine has several limitations for lab experiments. It is not soluble in organic solvents, and is not stable in acidic or basic solutions. Additionally, it is not very soluble in water and has a low solubility in most organic solvents.

Future Directions

N-(3-Bromobenzyl)-N-methylpropan-2-amine has potential for further research in a variety of areas. For example, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to better understand its effects on drug metabolism and its potential applications in drug development. Additionally, further research could be conducted to better understand its potential applications in the treatment of various diseases, such as cancer and neurological disorders. Finally, further research could be conducted to better understand its potential applications in the development of new drugs and treatments.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-5-4-6-11(12)7-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQCHPWEBJDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromobenzyl)-N-methylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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